

Introduction to 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

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Compound of Interest

Compound Name: 2-Hydroxy-6-nitronaphthalene-1-carbaldehyde

CAS No.: 53653-22-8

Cat. No.: B1335993

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2-Hydroxy-6-nitronaphthalene-1-carbaldehyde is an organic compound featuring a naphthalene core functionalized with hydroxyl, nitro, and aldehyde groups.[1] This trifunctional arrangement makes it a highly versatile building block in organic synthesis. The naphthalene scaffold itself is a prominent feature in many marketed therapeutic agents, highlighting its importance in drug discovery.[2]

The strategic placement of the electron-withdrawing nitro group and the electron-donating hydroxyl group influences the electronic properties of the naphthalene ring system, while the ortho-positioned aldehyde and hydroxyl groups provide a powerful chelating site. These features are leveraged in the development of fluorescent chemosensors, novel pharmaceutical intermediates, and complex heterocyclic systems.[3][4][5] Schiff bases derived from 2-hydroxy-1-naphthaldehyde analogues, for instance, are widely used in coordination chemistry and for creating compounds with significant biological activity.[6][7]

Table 1: Physicochemical Properties of **2-Hydroxy-6-nitronaphthalene-1-carbaldehyde**

Property	Value	Source
Molecular Formula	C ₁₁ H ₇ NO ₄	[1]
Molecular Weight	217.18 g/mol	[1]
IUPAC Name	2-hydroxy-6-nitronaphthalene-1-carbaldehyde	[1]
CAS Number	53653-22-8	[1]
Appearance	Yellow solid (typical)	[8]

Core Synthetic Strategy: Ortho-Formylation

The synthesis of the target molecule hinges on the formylation of the precursor, 6-nitro-2-naphthol. This reaction is a classic example of an electrophilic aromatic substitution. The potent activating and ortho,para-directing effect of the hydroxyl group overwhelmingly dictates the position of substitution, directing the incoming electrophile (the formyl group or its equivalent) to the C1 position (ortho to the hydroxyl group).

Two primary, time-tested methodologies are employed for the ortho-formylation of phenolic compounds: the Reimer-Tiemann reaction and the Duff reaction. Both methods have been successfully applied to naphthol derivatives.[9][10]

Method 1: The Reimer-Tiemann Reaction

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols and their derivatives, including naphthols.[11][12][13] It utilizes chloroform and a strong base to generate a highly reactive electrophile that attacks the activated aromatic ring.[9]

Mechanistic Principles

The reaction proceeds via the in-situ generation of dichlorocarbene (:CCl₂), a highly electron-deficient species.[12][13] The mechanism involves several key steps:

- Deprotonation: The strong base (e.g., NaOH) deprotonates both the starting naphthol to form the more nucleophilic naphthoxide ion and the chloroform to form the trichloromethanide anion (C⁻Cl₃).[13]

- **Carbene Formation:** The unstable trichloromethanide anion undergoes alpha-elimination, losing a chloride ion to form dichlorocarbene ($:\text{CCl}_2$), the key electrophile.[\[12\]](#)[\[14\]](#)
- **Electrophilic Attack:** The electron-rich naphthoxide ring attacks the dichlorocarbene, preferentially at the ortho position, to form a dichloromethyl-substituted intermediate.[\[11\]](#)[\[13\]](#)
- **Hydrolysis:** Under the basic reaction conditions, the dichloromethyl group is hydrolyzed to the final aldehyde functionality. Subsequent acidification yields the **2-Hydroxy-6-nitronaphthalene-1-carbaldehyde** product.[\[13\]](#)

Caption: Key species in the Reimer-Tiemann formylation mechanism.

Causality of Experimental Choices

- **Strong Base (NaOH/KOH):** A high concentration of hydroxide is critical. It serves the dual purpose of generating the nucleophilic naphthoxide and producing the dichlorocarbene electrophile from chloroform.[\[12\]](#)[\[13\]](#)
- **Biphasic Solvent System:** Chloroform is not readily soluble in aqueous hydroxide solutions.[\[13\]](#) Therefore, the reaction is typically performed in a biphasic system, requiring vigorous mechanical stirring or the use of a phase-transfer catalyst to ensure the reagents can interact at the interface.[\[12\]](#)
- **Temperature Control:** The reaction requires initial heating to overcome the activation energy.[\[12\]](#) However, once initiated, the formylation can be highly exothermic, necessitating careful temperature management to prevent side reactions and ensure safety.[\[11\]](#)

Detailed Experimental Protocol

This protocol is adapted from established procedures for the formylation of naphthols.[\[9\]](#)[\[14\]](#)

- **Setup:** In a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, dissolve 6-nitro-2-naphthol (1.0 equiv) in an aqueous solution of sodium hydroxide (8.0 equiv, 20-40% w/v).
- **Heating:** Heat the stirred mixture to 60-70 °C in a water bath.

- **Addition of Chloroform:** Add chloroform (2.0-3.0 equiv) dropwise via the dropping funnel over 1 hour, ensuring the temperature remains stable. The mixture will typically darken.
- **Reaction:** After the addition is complete, continue to stir the mixture vigorously at 60-70 °C for an additional 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup:** Cool the reaction mixture to room temperature. Carefully remove the excess chloroform under reduced pressure.
- **Acidification:** Cool the remaining aqueous solution in an ice bath and acidify to pH 4-5 by slowly adding concentrated hydrochloric acid. A precipitate of the crude product should form.
- **Isolation:** Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum.
- **Purification:** The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Summary for Reimer-Tiemann Reaction

Parameter	Recommended Value/Condition	Rationale
Substrate	6-nitro-2-naphthol	Starting material
Formylating Agent	Chloroform (CHCl ₃)	Source of dichlorocarbene
Base	Sodium Hydroxide (NaOH)	Deprotonation & carbene generation
Molar Ratio (Naphthol:Base:CHCl ₃)	1 : 8 : 2-3	Excess base drives the reaction
Solvent	Aqueous NaOH / Chloroform	Biphasic system
Temperature	60-70 °C	Balances reaction rate and stability
Reaction Time	4-5 hours	Typical for completion
Expected Yield	Low to moderate	A known limitation of the reaction[9]

Method 2: The Duff Reaction

The Duff reaction is an alternative formylation method that synthesizes benzaldehydes using hexamine (hexamethylenetetramine, HMTA) as the formyl carbon source.[15] It is particularly effective for highly activated aromatic compounds like phenols and naphthols, yielding exclusively the ortho-formylated product.[16][17]

Mechanistic Principles

The Duff reaction mechanism is distinct from the Reimer-Tiemann. The electrophilic species is an iminium ion generated from HMTA under acidic conditions.[15]

- **Iminium Ion Formation:** In an acidic medium (e.g., acetic acid, trifluoroacetic acid), HMTA becomes protonated and undergoes ring-opening to generate an electrophilic iminium ion (CH₂⁺NR₂).[15]

- Electrophilic Attack: The electron-rich naphthol attacks the iminium ion, leading to the formation of a benzylamine-type intermediate.[15]
- Redox and Hydrolysis: A series of steps, including an intramolecular redox reaction, raises the benzylic carbon to the oxidation state of an aldehyde. The final aldehyde is liberated upon acidic hydrolysis of the resulting imine intermediate.[15][16]

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